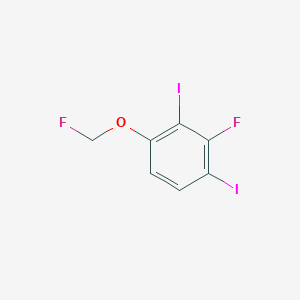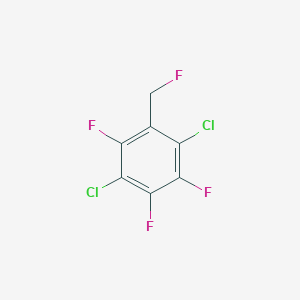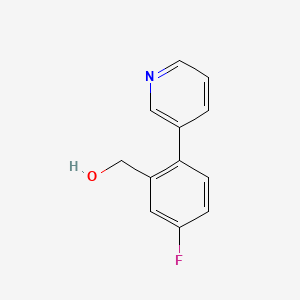
1-(6-Bromo-indan-1-YL)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-indan-1-YL)-piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to an indan ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-indan-1-YL)-piperazine typically involves the bromination of indan, followed by the introduction of the piperazine group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the selective bromination of the indan ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromo-indan-1-YL)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding indanones or carboxylic acids.
Reduction: Formation of indan derivatives with reduced functional groups.
Substitution: Formation of substituted indan-piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-indan-1-YL)-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloro-indan-1-YL)-piperazine
- 1-(6-Fluoro-indan-1-YL)-piperazine
- 1-(6-Iodo-indan-1-YL)-piperazine
Comparison: 1-(6-Bromo-indan-1-YL)-piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions make this compound particularly interesting for various applications.
Eigenschaften
Molekularformel |
C13H17BrN2 |
|---|---|
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
1-(6-bromo-2,3-dihydro-1H-inden-1-yl)piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16/h1,3,9,13,15H,2,4-8H2 |
InChI-Schlüssel |
SYMIPHKPMISYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)









![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
